An In-depth Technical Guide to 1-Ethynyl-2-(methylsulfonyl)benzene for Advanced Research
An In-depth Technical Guide to 1-Ethynyl-2-(methylsulfonyl)benzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethynyl-2-(methylsulfonyl)benzene, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific ortho-isomer, this document synthesizes information from closely related analogs, particularly its para-isomer, 1-ethynyl-4-(methylsulfonyl)benzene, and its thioether precursor, to project its physicochemical properties, reactivity, and potential applications. The guide details plausible synthetic routes, explores its chemical behavior with an emphasis on reactions pertinent to drug discovery, and discusses its potential as a versatile building block in the creation of complex molecular architectures. Safety considerations and a summary of known data for related compounds are also presented to provide a thorough resource for researchers.
Introduction: A Molecule of Untapped Potential
1-Ethynyl-2-(methylsulfonyl)benzene is an aromatic compound featuring an ethynyl group and a methylsulfonyl group in an ortho substitution pattern on a benzene ring. This unique arrangement of a reactive alkyne and a strongly electron-withdrawing sulfone group suggests a rich and versatile chemical profile, making it a potentially valuable, yet underexplored, building block in organic synthesis. While extensive data is available for its structural isomer, 1-ethynyl-4-(methylsulfonyl)benzene, the ortho configuration of the titular compound is expected to impart distinct steric and electronic properties that could be advantageously exploited in the design of novel pharmaceuticals and functional materials.
The methylsulfonyl group is a key pharmacophore known to enhance polarity and solubility in polar solvents.[1] The terminal alkyne provides a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1] The proximity of these two functional groups in the ortho position could lead to unique intramolecular interactions and reactivity patterns not observed in the more commonly studied para isomer.
Physicochemical and Spectroscopic Properties: An Estimation
Table 1: Comparison of Physicochemical Properties
| Property | 1-Ethynyl-4-(methylsulfonyl)benzene (para-isomer) | 1-Ethynyl-2-(methylsulfonyl)benzene (ortho-isomer) (Predicted) |
| CAS Number | 340771-31-5[1][2] | Not assigned |
| Molecular Formula | C₉H₈O₂S[2] | C₉H₈O₂S |
| Molecular Weight | 180.22 g/mol [2] | 180.22 g/mol |
| Appearance | White to off-white solid[3] | Likely a solid |
| Melting Point | 95-106 °C | Expected to differ from the para-isomer due to different crystal packing |
| Boiling Point | 327.7 ± 34.0 °C (Predicted)[3] | Similar to the para-isomer, but may have a slightly lower boiling point due to potential intramolecular interactions |
| Solubility | Soluble in polar organic solvents[1] | Expected to be soluble in polar organic solvents |
Spectroscopic Characteristics (Predicted):
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¹H NMR: The proton of the terminal alkyne is expected to appear as a singlet around δ 3.0-3.5 ppm. The aromatic protons would exhibit complex splitting patterns in the δ 7.5-8.2 ppm region, characteristic of an ortho-disubstituted benzene ring.
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¹³C NMR: The acetylenic carbons would resonate around δ 80-90 ppm. The aromatic carbons would show distinct signals, with the carbon attached to the sulfonyl group being significantly downfield.
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IR Spectroscopy: A sharp absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a band around 2100 cm⁻¹ for the C≡C stretch would be characteristic. Strong absorptions corresponding to the S=O stretches of the sulfone group would be prominent in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.
Synthesis and Reactivity: A Strategic Approach
The synthesis of 1-ethynyl-2-(methylsulfonyl)benzene is not explicitly described in the literature. However, a logical and efficient synthetic strategy can be proposed based on established organic chemistry transformations.
Proposed Synthetic Pathway
A plausible route involves the Sonogashira coupling of a suitable ortho-substituted precursor, followed by oxidation of a thioether to the desired sulfone.
Figure 1: Proposed synthesis of 1-ethynyl-2-(methylsulfonyl)benzene.
Step-by-Step Protocol:
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Sonogashira Coupling: 1-Iodo-2-(methylthio)benzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine or THF. The trimethylsilyl group serves as a protecting group for the terminal alkyne.
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Desilylation: The resulting (2-(methylthio)phenyl)(trimethylsilyl)acetylene is then deprotected using a mild base such as potassium carbonate in methanol to yield 1-ethynyl-2-(methylthio)benzene.[4]
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Oxidation: The final step involves the oxidation of the thioether to the sulfone. This can be achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a solvent such as dichloromethane (DCM).
Causality Behind Experimental Choices:
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The Sonogashira coupling is a highly reliable and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
-
The use of a silyl protecting group for the alkyne prevents self-coupling reactions.
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Oxidation of thioethers to sulfones is a well-established and high-yielding transformation. The choice of oxidizing agent can be tuned to control the reaction rate and minimize side products.
Key Reactivity Profile
The dual functionality of 1-ethynyl-2-(methylsulfonyl)benzene makes it a versatile substrate for a range of chemical reactions.
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Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile synthesis of 1,2,3-triazoles. This is a cornerstone of modern drug discovery for creating diverse compound libraries.
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Sonogashira and other Cross-Coupling Reactions: The ethynyl group can participate in further cross-coupling reactions to construct more complex conjugated systems.
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Nucleophilic Aromatic Substitution: The strongly electron-withdrawing methylsulfonyl group can activate the benzene ring towards nucleophilic aromatic substitution, although this is generally less facile than with nitro groups.
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Reactions of the Alkyne: The triple bond can undergo various addition reactions (e.g., hydrogenation, halogenation) and can be deprotonated to form an acetylide, which can act as a nucleophile.
Figure 2: Key reaction pathways for 1-ethynyl-2-(methylsulfonyl)benzene.
Applications in Drug Discovery and Materials Science
The structural motifs present in 1-ethynyl-2-(methylsulfonyl)benzene are of significant interest in the development of new therapeutic agents and advanced materials.
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Medicinal Chemistry Scaffold: The ability to readily form triazoles via click chemistry makes this compound an attractive starting point for generating libraries of drug candidates. Triazole-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
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Molecular Probes and Bioconjugation: The terminal alkyne can be used to attach this molecule to biomolecules, such as proteins or nucleic acids, to create molecular probes for studying biological processes.
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Organic Electronics: Aryl ethynyl compounds are often investigated for their potential in organic electronics due to their rigid structures and ability to form conjugated systems. The electron-withdrawing nature of the sulfone group can be used to tune the electronic properties of such materials.
Safety and Handling
While specific toxicity data for 1-ethynyl-2-(methylsulfonyl)benzene is unavailable, information for related compounds suggests that it should be handled with care.
-
1-Ethynyl-4-(methylsulfonyl)benzene: Is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]
-
1-Ethynyl-2-(methylsulfanyl)benzene: Is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
1-Ethynyl-2-(methylsulfonyl)benzene represents a promising but currently underutilized chemical entity. Its unique ortho-substitution pattern is likely to confer distinct properties and reactivity compared to its more studied para-isomer. This guide has provided a comprehensive, albeit predictive, overview of its characteristics, plausible synthetic routes, and potential applications. By leveraging the known chemistry of its constituent functional groups and related analogs, researchers can begin to explore the full potential of this versatile building block in the rational design of novel molecules for a wide range of scientific applications, from drug discovery to materials science. Further experimental investigation into the properties and reactivity of this compound is highly encouraged to validate these predictions and unlock new avenues of chemical innovation.
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